molecular formula C14H35N4P B067481 Phosphazene base P1-t-Oct CAS No. 161118-69-0

Phosphazene base P1-t-Oct

Cat. No.: B067481
CAS No.: 161118-69-0
M. Wt: 290.43 g/mol
InChI Key: DSCJCKAURXOQPX-UHFFFAOYSA-N
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Description

Phosphazene base P1-t-Oct, also known as tert-Octylimino-tris(dimethylamino)phosphorane, is a highly potent, non-ionic, and non-charged nitrogen base. It is part of the phosphazene family, which is known for its extremely strong basicity. The compound is characterized by a nitrogen basic center double-bonded to pentavalent phosphorus, making it a sterically hindered and neutral nitrogen base .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphazene base P1-t-Oct is synthesized through the reaction of tert-octylamine with tris(dimethylamino)phosphine. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions often involve low temperatures and the use of solvents like tetrahydrofuran or hexane to enhance solubility and reaction rates .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation under reduced pressure to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Phosphazene base P1-t-Oct undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various heterocyclic compounds, end-functionalized polymers, and complex macromolecular architectures .

Scientific Research Applications

Phosphazene base P1-t-Oct has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Phosphazene base P1-t-Oct is unique due to its specific steric hindrance provided by the tert-octyl group, which influences its reactivity and selectivity in various reactions. Its strong basicity and neutral nature make it a versatile reagent in organic synthesis and polymer chemistry .

Properties

IUPAC Name

N-[bis(dimethylamino)-(2,4,4-trimethylpentan-2-ylimino)-λ5-phosphanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H35N4P/c1-13(2,3)12-14(4,5)15-19(16(6)7,17(8)9)18(10)11/h12H2,1-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCJCKAURXOQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H35N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408011
Record name Phosphazene base P1-t-Oct
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161118-69-0
Record name Phosphazene base P1-t-Oct
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphazene base P1-t-Oct
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